molecular formula C16H20N2O4 B2734016 7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide CAS No. 232265-35-9

7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide

Cat. No. B2734016
CAS RN: 232265-35-9
M. Wt: 304.346
InChI Key: QFUJLWJRQKXRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide” is a novel benzofuran-2-carboxamide derivative . It has been synthesized and evaluated for its neuroprotective and antioxidant activities . This compound is part of a series of benzofuran-2-carboxamide derivatives that have been synthesized and studied for their potential biological activities .


Synthesis Analysis

The synthesis of “7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide” involves the creation of a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives . The synthesis process yielded moderate to good results .

Scientific Research Applications

Anticancer Potential

Benzofuran derivatives have garnered interest due to their remarkable anticancer activities. Specifically, 7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide has demonstrated promising effects against several cancer cell lines. For instance, it inhibits cell growth in leukemia (K-562 and SR), non-small cell lung cancer (NCI-H322M and NCI-H460), colon cancer (HCT-116, KM12, and SW-620), CNS cancer (SNB-75 and U251), melanoma (LOX IMVI and MDA-MB-435), and ovarian cancer (OVCAR-4 and OVCAR-8) . Researchers are exploring its potential as an effective anticancer agent.

Fluorous Chemistry Applications

7-Methoxy-2-benzofurancarboxamide plays a role in fluorous chemistry. It can be used in the synthesis of the fluorous counterpart of the Marshall resin, specifically 4-(1H,1H,2H,2H-perfluorodecylsulfanyl)phenol . Fluorous compounds have unique properties, making them valuable in separation techniques and drug discovery.

Drug Lead Compound Exploration

Given its biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects, benzofuran compounds like this one are considered potential natural drug lead compounds. Researchers are keen on uncovering novel therapeutic applications for this class of molecules .

Synthetic Methods and Ring Construction

Recent advances have led to the discovery of novel methods for constructing benzofuran rings. For instance:

Bioactivity-Structure Relationship

Understanding the relationship between the bioactivities of benzofuran derivatives and their structures is crucial. Researchers continue to explore how specific modifications impact their pharmacological properties .

properties

IUPAC Name

7-methoxy-N-(2-morpholin-4-ylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-20-13-4-2-3-12-11-14(22-15(12)13)16(19)17-5-6-18-7-9-21-10-8-18/h2-4,11H,5-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUJLWJRQKXRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718394
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.